molecular formula C12H14FNO B2479943 3-(2-Fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine CAS No. 2287282-80-6

3-(2-Fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine

Cat. No. B2479943
CAS RN: 2287282-80-6
M. Wt: 207.248
InChI Key: SIELITAAPVXKRC-UHFFFAOYSA-N
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Description

“3-(2-Fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine” is a compound that incorporates a fluoro-substituted bicyclo[1.1.1]pentane (F-BCP) core . The F-BCP core has been studied for over 20 years and has been incorporated into the structure of the anti-inflammatory drug Flurbiprofen in place of the fluorophenyl ring .


Synthesis Analysis

The synthesis of fluoro-substituted bicyclo[1.1.1]pentanes (F-BCPs) has been developed after more than 20 years of trials . The cyclization of a precursor was performed with NaHMDS in THF at room temperature to provide a bicyclo-[1.1.0]pentane . The scaled-up reaction of this compound with CHFBr2 under previously developed conditions gave a bicyclo[1.1.1]pentane .


Molecular Structure Analysis

The molecular structure of “this compound” incorporates a fluoro-substituted bicyclo[1.1.1]pentane (F-BCP) core . This core has been used to replace the fluorophenyl ring in the structure of the anti-inflammatory drug Flurbiprofen .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the cyclization of a precursor with NaHMDS in THF at room temperature to provide a bicyclo-[1.1.0]pentane . This compound then reacts with CHFBr2 to give a bicyclo[1.1.1]pentane .


Physical And Chemical Properties Analysis

The physicochemical properties of fluoro-substituted bicyclo[1.1.1]pentanes (F-BCPs) have been studied . The incorporation of a fluorine atom into organic compounds can fine-tune their physicochemical properties .

Future Directions

The future directions for the study and application of “3-(2-Fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine” and similar compounds could involve further exploration of their physicochemical properties and potential applications in medicinal chemistry .

properties

IUPAC Name

3-(2-fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO/c1-15-8-2-3-9(10(13)4-8)11-5-12(14,6-11)7-11/h2-4H,5-7,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIELITAAPVXKRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C23CC(C2)(C3)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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